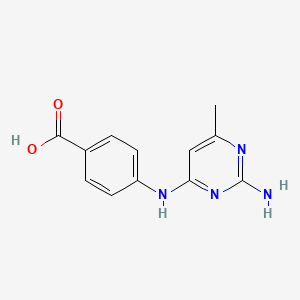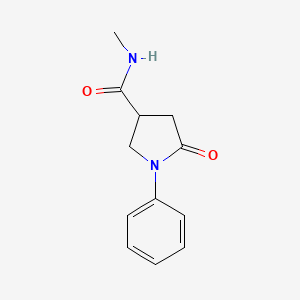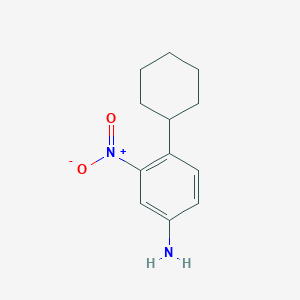
4-Cyclohexyl-3-nitroaniline
Descripción general
Descripción
4-Cyclohexyl-3-nitroaniline is a chemical compound with the CAS Number: 13663-59-7 . It is also known as N-cyclohexyl-4-nitroaniline . The molecular weight of this compound is 220.27 .
Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using Density Functional Theory (DFT) with B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set . This method could potentially be used to analyze the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 103-105 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic Activity in Organic Reactions
4-Cyclohexyl-3-nitroaniline and its derivatives have been studied for their catalytic activity in organic reactions. For instance, a copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione demonstrated significant catalytic activity in the oxidation of cyclohexane and benzyl alcohol, showcasing the potential of azoderivatives of β-diketones as suitable ligands in such reactions (Mahmudov et al., 2010).
Environmental Applications
This compound and related compounds have been explored for environmental applications, particularly in wastewater treatment. A study on the photodegradation of various compounds, including 4-nitroaniline, in wastewater treatment revealed different degradation mechanisms and intermediate products, providing insights into effective environmental remediation strategies (Spacek et al., 1995). Additionally, the biodegradation potential of bacterial cultures for the removal of 4-nitroaniline from textile dye wastewater was investigated, highlighting the effectiveness of mixed bacterial cultures in degrading nitroanilines and azo dyes (Khalid et al., 2009).
Nanomaterials and Adsorption Studies
Studies have also focused on the development of nanomaterials for the adsorption and removal of nitro compounds from water. For example, a γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent was synthesized for the efficient removal of 4-nitroaniline from aqueous solutions, demonstrating the potential of such nanomaterials in water purification (Mahmoud et al., 2016).
Analytical Chemistry Applications
In analytical chemistry, 4-nitroaniline derivatives have been used in the development of detection and analysis methods. For instance, the simultaneous kinetic spectrophotometric determination of nitroaniline isomers was evaluated using neural networks, showcasing the application of chemometric approaches in the analysis of such compounds (Hasani & Emami, 2008).
Chemical Interaction Studies
Research has also been conducted on the interaction of nitroaniline isomers with biological molecules, such as bovine serum albumin. These studies provide valuable insights into the binding mechanisms and toxicological implications of nitroanilines (Xiang et al., 2007).
Mecanismo De Acción
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donor (amine) and electron-acceptor (nitro) groups .
Mode of Action
4-Cyclohexyl-3-nitroaniline, like other nitroanilines, is a push-pull molecule. This means it has an intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring
Biochemical Pathways
Nitroanilines are known to undergo various transformations in heterogeneous photocatalytic systems, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, and cyclization of various compounds .
Pharmacokinetics
The basic nature of a compound, including nitroanilines, can be affected by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc), factors stabilizing the conjugate acid, and the nature of the solvent .
Result of Action
Nitroanilines and their derivatives are biologically important compounds and have been shown to produce significant antihyperglycemic as well as hypoglycemic effects in certain models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .
Safety and Hazards
Direcciones Futuras
The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored, including the chemical reduction of 4-nitroaniline using various nanocatalytic systems . This approach has attracted significant interest over the past few years .
Propiedades
IUPAC Name |
4-cyclohexyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLUBOPKXNOORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3166873.png)
![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)
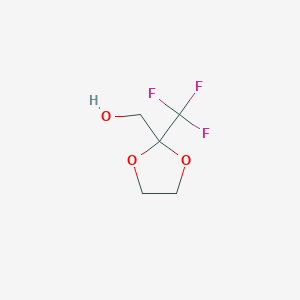
![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)
![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)

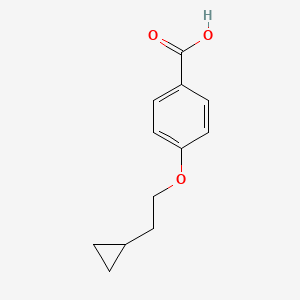
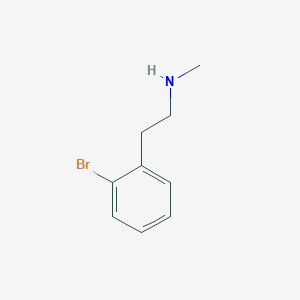
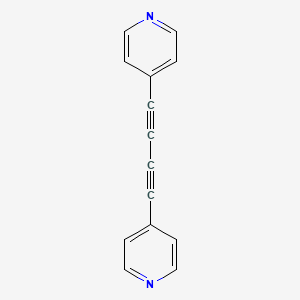
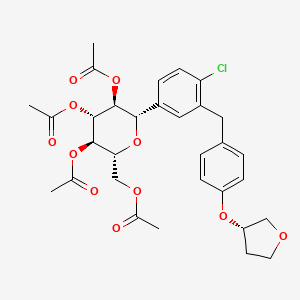
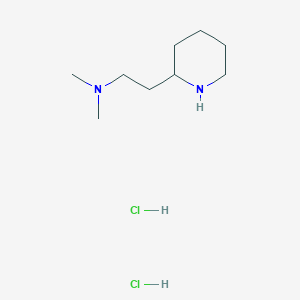
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)
